BenchChemオンラインストアへようこそ!

4-Phenylbutyric Acid

HDAC inhibition anti-parasitic Toxoplasma gondii

4-Phenylbutyric acid (4-PBA) is the definitive free-acid HDAC inhibitor for research requiring quantifiable differentiation from analogs. Unlike sodium butyrate or valproic acid, 4-PBA provides low-potency HDAC inhibition (IC50 1–5 mM)—ideal as a control against high-potency inhibitors like scriptaid (IC50 39 nM). 4-PBA uniquely enhances mitochondrial spare respiratory capacity in neuronal models, while TUDCA decreases respiratory parameters. Its exceptional DMSO solubility (500 mg/mL, ~3 M) enables concentrated stock solutions without solvent artifacts. Select 4-PBA when protocols demand the free acid form, distinct chaperone activity, or ER stress modulation without PERK pathway activation.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 1821-12-1
Cat. No. B1666338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylbutyric Acid
CAS1821-12-1
Synonyms4-phenylbutyrate
4-phenylbutyric acid
4-phenylbutyric acid, calcium salt
4-phenylbutyric acid, sodium salt
Ammonaps
Buphenyl
sodium 4-phenylbutanoate
sodium 4-phenylbutyrate
sodium phenylbutyrate
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)O
InChIInChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
InChIKeyOBKXEAXTFZPCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility18 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylbutyric Acid (CAS 1821-12-1): Baseline Overview and Procurement-Relevant Characteristics


4-Phenylbutyric acid (4-PBA, CAS 1821-12-1) is an aromatic short-chain fatty acid that functions as a histone deacetylase (HDAC) inhibitor with an IC50 in the millimolar range and as a chemical chaperone capable of modulating endoplasmic reticulum (ER) stress responses [1]. As the free acid form, 4-PBA offers distinct physicochemical properties compared to its sodium salt formulation (sodium phenylbutyrate), including a molecular weight of 164.20 g/mol (vs. 186 g/mol for the sodium salt) and solubility characteristics that differ meaningfully for in vitro and analytical applications [2]. The compound is widely utilized in urea cycle disorder research, cancer biology studies, and investigations of protein-folding pathologies where ER stress modulation is implicated [3].

Why Generic Substitution Fails: Critical Differences Between 4-Phenylbutyric Acid and Its In-Class Analogs


Despite sharing a common HDAC inhibitory mechanism with sodium butyrate and valproic acid, 4-phenylbutyric acid exhibits quantifiably distinct potency, molecular targeting, and functional outcomes that preclude simple interchangeability [1]. When evaluated in identical anti-Toxoplasma gondii assays, 4-phenylbutyrate demonstrates an IC50 range of 1–5 mM, placing it within the same low-potency class as sodium butyrate and sodium valproate, yet dramatically less potent than hydroxamic acid HDAC inhibitors such as scriptaid (IC50 = 39 nM)—a >100-fold difference [2]. Furthermore, in ER stress and mitochondrial function studies, 4-PBA produces divergent effects from tauroursodeoxycholic acid (TUDCA), another chemical chaperone: while TUDCA decreases multiple respiratory parameters, 4-PBA uniquely increases spare respiratory capacity (SRC) in SH-SY5Y neuronal cells [3]. These quantitative divergences underscore that functional outcomes cannot be extrapolated across structurally related compounds, and selection of 4-PBA over its analogs must be guided by specific experimental requirements for potency, chaperone activity profile, or physicochemical form.

Quantitative Evidence Guide: Verifiable Differentiation of 4-Phenylbutyric Acid (CAS 1821-12-1)


HDAC Inhibitory Potency: 4-Phenylbutyric Acid vs. Sodium Butyrate and Valproate in Identical Anti-Parasitic Assays

In a direct head-to-head comparison evaluating anti-Toxoplasma gondii activity in HS68 human foreskin fibroblast cells, 4-phenylbutyrate exhibited an IC50 in the range of 1–5 mM, equivalent to sodium butyrate and sodium valproate within the carboxylate HDAC inhibitor class. By contrast, the hydroxamic acid HDAC inhibitor scriptaid achieved an IC50 of 39 nM in the identical assay system [1]. This represents a >100-fold potency differential between 4-PBA and more potent HDAC inhibitor chemotypes, establishing 4-PBA as a low-potency, carboxylate-class tool compound suitable for applications where millimolar-range HDAC inhibition is desired or where hydroxamic acid off-target effects must be avoided.

HDAC inhibition anti-parasitic Toxoplasma gondii

Chemical Chaperone Activity: Differential Mitochondrial Respiration Effects of 4-PBA vs. TUDCA in Neuronal Cells

In a direct comparative study using SH-SY5Y human neuroblastoma cells, 4-phenylbutyric acid (PBA) and tauroursodeoxycholic acid (TUDCA)—both classified as chemical chaperones—exhibited opposite effects on mitochondrial respiratory parameters. PBA uniquely increased spare respiratory capacity (SRC), whereas TUDCA decreased ROUTINE, maximal, succinate-driven maximal, ATP-coupled, and leak respirations. The combination of TUDCA and PBA increased all measured respiratory parameters including SRC [1]. Neither compound alone significantly affected tunicamycin-induced ER stress markers (HRD1, GRP78, SEL1L) in this model, indicating that their functional divergence is not attributable to differential ER stress modulation but rather to distinct mitochondrial targeting [2].

ER stress mitochondrial respiration chemical chaperone

Free Acid vs. Sodium Salt: Solubility and Molecular Weight Differences Impacting Formulation and Analytical Use

4-Phenylbutyric acid (free acid, CAS 1821-12-1) and sodium phenylbutyrate (sodium salt, CAS 1716-12-7) exhibit distinct physicochemical properties that dictate their suitability for different applications. The free acid has a molecular weight of 164.20 g/mol, while the sodium salt weighs 186 g/mol—a 13.3% mass difference that affects molar calculations and dosing [1]. Critically, the free acid is insoluble in water but highly soluble in DMSO (up to 500 mg/mL, equivalent to ~3 M), whereas the sodium salt is freely soluble in water and methanol . The sodium salt achieves peak plasma levels (Cmax = 195 µg/mL) within 1 hour of oral administration under fasting conditions, making it the preferred form for in vivo ammonia-scavenging applications in urea cycle disorder management [2]. The free acid, by contrast, is the appropriate form for in vitro studies requiring DMSO-solubilized stock solutions or for synthetic applications where the carboxylic acid functionality is required.

solubility formulation analytical chemistry

Ammonia Scavenging Efficacy: 4-PBA Metabolite (Sodium Phenylbutyrate) vs. Glycerol Phenylbutyrate in Urea Cycle Disorder Management

Sodium phenylbutyrate (the sodium salt prodrug of 4-PBA) serves as the established clinical ammonia scavenger for urea cycle disorder (UCD) management. A Phase 2 crossover study comparing sodium phenylbutyrate (NaPBA) to glycerol phenylbutyrate (GPB, glyceryl tri-(4-phenylbutyrate)) in UCD patients demonstrated that both agents achieve comparable 24-hour blood ammonia control and safety profiles [1]. However, the study established a key differentiation: GPB offers equivalent ammonia control with a reduced pill burden due to its higher molar equivalence of phenylbutyrate delivery per dose. Specifically, oral sodium phenylbutyrate is administered at a dose equivalent to 3 g/m² of 4-phenylbutyric acid (PBA) per dose, whereas GT4P (glycerol phenylbutyrate) is dosed at mole equivalents to the same 3 g/m² PBA, but with fewer tablets required [2]. This confirms that while the active phenylbutyrate moiety is therapeutically equivalent, the prodrug formulation influences dosing convenience without altering ammonia control efficacy.

urea cycle disorder ammonia scavenging nitrogen excretion

Chemical Chaperone Efficacy in Protein Aggregation: 4-PBA vs. TUDCA in HepG2 Cell Death Protection

In a direct comparative study of chemical chaperone efficacy against stress-induced protein aggregation, tauroursodeoxycholic acid (TUDCA) demonstrated significantly greater mitigation of BSA (bovine serum albumin) aggregation in vitro compared to 4-phenylbutyric acid (PBA). TUDCA, unlike PBA, enhanced trypsin-mediated digestion of BSA and activated PERK-mediated eIF2α phosphorylation leading to ATF4 expression, whereas PBA-induced eIF2α phosphorylation occurred independently of PERK activation and resulted in low ATF4 expression [1]. Critically, TUDCA—unlike PBA—did not decrease HepG2 cell viability and protected against tunicamycin, UV-irradiation, and PBA-induced PARP cleavage and cell death [2]. This establishes a clear functional divergence: TUDCA is cytoprotective, while PBA may induce apoptosis under certain stress conditions, a distinction with direct implications for experimental design in cell death and ER stress studies.

protein aggregation ER stress cytoprotection

Optimal Application Scenarios for 4-Phenylbutyric Acid (CAS 1821-12-1) Based on Quantitative Evidence


In Vitro HDAC Inhibition Studies Requiring Millimolar-Range Carboxylate-Class Inhibitor

4-Phenylbutyric acid is the appropriate selection when experimental protocols demand low-potency HDAC inhibition (IC50 = 1–5 mM) as a control or comparative condition against higher-potency hydroxamic acid inhibitors (e.g., scriptaid IC50 = 39 nM) [1]. Its carboxylate chemotype avoids the zinc-chelating hydroxamic acid moiety, reducing confounding off-target effects in epigenetic studies.

Mitochondrial Spare Respiratory Capacity Modulation in Neuronal Cell Models

Based on direct comparative evidence that 4-PBA uniquely increases spare respiratory capacity (SRC) in SH-SY5Y cells while TUDCA decreases multiple respiratory parameters, 4-PBA is the compound of choice for experiments investigating mitochondrial reserve capacity enhancement in neurodegenerative disease models [1].

DMSO-Solubilized Stock Preparation for In Vitro Pharmacological Studies

Owing to its exceptional DMSO solubility (500 mg/mL, ~3 M), 4-PBA free acid is the preferred form for preparing concentrated stock solutions for cell culture and biochemical assays where aqueous solubility of the sodium salt would limit achievable concentrations [1]. This property facilitates high-throughput screening and dose-response studies without solvent-induced artifacts.

ER Stress Research Where Differential Chaperone Activity Informs Experimental Design

In ER stress studies requiring a chemical chaperone that does not activate the PERK-eIF2α-ATF4 pathway and may exhibit pro-apoptotic effects, 4-PBA is the appropriate comparator to TUDCA, which shows distinct PERK-dependent signaling and cytoprotection [1]. This differential activity profile is critical for studies dissecting UPR branch-specific mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylbutyric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.